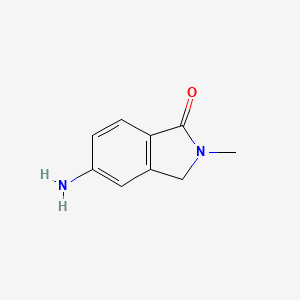

5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYNRNAJJGDULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680571 | |

| Record name | 5-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190380-38-1 | |

| Record name | 5-Amino-2,3-dihydro-2-methyl-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190380-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one, a heterocyclic compound featuring the isoindolinone scaffold. The isoindolinone core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with significant biological activity.[1][2] This document, intended for researchers, chemists, and drug development professionals, consolidates known physicochemical properties, outlines a plausible synthetic route, discusses the compound's chemical reactivity, and explores its potential applications as a versatile building block in modern pharmaceutical research.

Compound Identification and Overview

This compound is a substituted isoindolinone, which is an isomer of the more common indole structure.[1] Its architecture, comprising a bicyclic aromatic lactam with a primary amine substituent, presents multiple points for chemical modification, making it an attractive intermediate for constructing diverse chemical libraries. The presence of both a nucleophilic amino group and a stable lactam ring allows for selective functionalization, enabling its use in the synthesis of more complex molecular targets.

Key Identifiers and Properties

The fundamental properties of the compound are summarized below. These data are compiled from chemical supplier databases and computational sources.

| Property | Value | Source |

| IUPAC Name | 5-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one | - |

| Synonyms | 5-amino-2-methylisoindolin-1-one | [3] |

| CAS Number | 1190380-38-1 | [3][4] |

| Molecular Formula | C₉H₁₀N₂O | [3] |

| Molecular Weight | 162.19 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Purity | Commercially available up to 97% | [3] |

| InChI Key | VNYNRNAJJGDULT-UHFFFAOYSA-N | [3] |

Proposed Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a logical and efficient pathway can be devised based on established methodologies for isoindolinone synthesis.[5] The proposed route begins with a commercially available, appropriately substituted starting material and proceeds through a series of standard organic transformations.

The causality for this synthetic design is rooted in achieving high yields and selectivity. Starting with 4-nitrophthalimide allows for the early and straightforward installation of the required nitrogen atom at position 2 via reaction with methylamine. The subsequent selective reduction of one imide carbonyl is a known strategy to form the lactam ring of the isoindolinone. Finally, the reduction of the nitro group is a reliable transformation that is typically high-yielding and chemoselective, leaving the lactam intact.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is a representative, non-validated procedure. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of N-Methyl-4-nitrophthalimide

-

To a solution of 4-nitrophthalic anhydride (1.0 eq) in glacial acetic acid, add methylamine (1.1 eq, as a solution in ethanol or water).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N-Methyl-4-nitrophthalimide.

Step 2: Synthesis of 5-Nitro-2-methylisoindolin-1-one

-

Suspend N-Methyl-4-nitrophthalimide (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Cool the suspension to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise, maintaining the temperature below 10°C. The choice of NaBH₄ is critical as it provides a milder, more selective reduction of one imide carbonyl compared to stronger reducing agents like LiAlH₄, which would likely reduce both carbonyls and the nitro group.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction with dilute hydrochloric acid (HCl) until the pH is acidic, which protonates the intermediate and facilitates the formation of the final product.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of this compound

-

Dissolve 5-Nitro-2-methylisoindolin-1-one (1.0 eq) in ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Catalytic hydrogenation is chosen for its clean conversion and simple workup, avoiding the use of stoichiometric metallic reagents.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The final crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water to yield the pure this compound.

Spectroscopic and Physicochemical Profile

Note: As of the time of writing, detailed experimental spectroscopic data for this specific compound are not widely available in public-domain literature. The following represents a theoretical profile based on its chemical structure.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (3H) appearing as multiplets or distinct doublets/singlets in the ~6.5-7.5 ppm region. - Methylene protons (-CH₂-) at position 3 appearing as a singlet around ~4.3-4.5 ppm. - N-Methyl protons (-NCH₃) appearing as a singlet around ~3.0-3.2 ppm. - Amino protons (-NH₂) appearing as a broad singlet around ~3.5-5.0 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Lactam carbonyl carbon (~168-172 ppm). - Aromatic carbons (~110-150 ppm). - Methylene carbon (-CH₂-) (~50-55 ppm). - N-Methyl carbon (-NCH₃) (~28-32 ppm). |

| IR Spectroscopy | - N-H stretching of the primary amine at ~3300-3500 cm⁻¹ (typically two bands). - C=O stretching of the γ-lactam at ~1680-1700 cm⁻¹. - C-N stretching at ~1250-1350 cm⁻¹. - Aromatic C-H stretching at ~3000-3100 cm⁻¹. |

| Mass Spec. (EI) | - Expected molecular ion (M⁺) peak at m/z = 162.19. |

Chemical Reactivity and Potential Applications

The dual functionality of the aromatic amine and the lactam core makes this compound a valuable synthetic intermediate.

Reactivity Profile

The primary site of reactivity is the 5-amino group, which behaves as a typical aromatic amine. It can readily undergo a variety of transformations, providing access to a wide range of derivatives. The lactam amide is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

Caption: Key reactions involving the 5-amino group.

Applications in Drug Discovery

The isoindolinone scaffold is a key component in several pharmacologically active compounds. While direct biological data for this specific molecule is scarce, its potential can be inferred from related structures.

-

Scaffold for Inhibitors: Isoindolinone derivatives have been investigated as inhibitors of various enzymes and receptors.[6][7] This compound serves as an excellent starting point for synthesizing libraries of potential inhibitors for screening.

-

Building Block for Fused Heterocycles: The amino group can be used as a handle to construct more complex, fused heterocyclic systems, which are often sought after in drug design programs.

-

Fragment-Based Drug Design (FBDD): With a low molecular weight and multiple points for functionalization, it is an ideal candidate for fragment-based screening to identify new binding motifs for therapeutic targets. The amino group provides a vector for fragment evolution into more potent lead compounds.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, general precautions for handling aromatic amines and lactams should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1H-Isoindol-1-one, 5-amino-2,3-dihydro-2-methyl- [cymitquimica.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Isoindolinone synthesis [organic-chemistry.org]

- 6. Buy 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one | 651733-81-2 [smolecule.com]

- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one: Synthesis, Structure, and Potential Applications

This guide provides a comprehensive technical overview of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, propose a detailed synthetic pathway, and discuss its potential biological significance based on the activities of structurally related isoindolinone derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged structural motif found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives of this scaffold have been reported to exhibit properties including antitumor, anticonvulsant, anti-inflammatory, and enzyme inhibitory activities.[2][3] The unique rigid, bicyclic structure of the isoindolinone system provides a valuable framework for the design of novel therapeutic agents. The subject of this guide, this compound, incorporates key functional groups—a primary aromatic amine and an N-methylated lactam—that suggest its potential as a versatile building block or a bioactive molecule in its own right.

Molecular Structure and Physicochemical Properties

This compound is a solid compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol .[] Its structure features a fused benzene and pyrrolidinone ring system, with an amino group at the 5-position of the aromatic ring and a methyl group on the nitrogen atom of the lactam.

| Property | Value | Source |

| CAS Number | 1190380-38-1 | [] |

| Molecular Formula | C₉H₁₀N₂O | [] |

| Molecular Weight | 162.19 | [] |

| Appearance | Solid | [5] |

| InChI Key | VNYNRNAJJGDULT-UHFFFAOYSA-N | [] |

| SMILES | CN1CC2=C(C1=O)C=CC(=C2)N | [] |

A 2D representation of the molecular structure is provided below:

Caption: 2D structure of this compound.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-Nitro-N-methylphthalimide

-

To a solution of 4-nitrophthalic anhydride (1 equivalent) in glacial acetic acid, add methylamine (1.1 equivalents, as a solution in ethanol or water) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Nitro-N-methylphthalimide.

Step 2: Synthesis of 5-Nitro-2-methylisoindolin-1-one

-

Dissolve 4-Nitro-N-methylphthalimide (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (2-3 equivalents), portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-Nitro-2-methylisoindolin-1-one.

Step 3: Synthesis of this compound

-

Dissolve 5-Nitro-2-methylisoindolin-1-one (1 equivalent) in ethanol or methanol.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this specific compound are not publicly available, we can predict the characteristic signals based on its structure and data from analogous compounds.

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (3H, likely multiplets or doublets in the 6.5-7.5 ppm region), a singlet for the benzylic CH₂ group (2H, around 4.3-4.5 ppm), a singlet for the N-CH₃ group (3H, around 3.0-3.2 ppm), and a broad singlet for the NH₂ protons (2H, variable, likely around 4.0-5.0 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) around 168-172 ppm, aromatic carbon signals in the 110-150 ppm range, a signal for the benzylic carbon (CH₂) around 45-50 ppm, and a signal for the N-methyl carbon (N-CH₃) around 25-30 ppm. |

| IR (cm⁻¹) | N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), C=O stretching of the lactam (~1680-1700 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), and aromatic C-H and C=C stretching bands. |

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound suggest several potential avenues for its application in medicinal chemistry. The primary amino group serves as a versatile handle for further functionalization, allowing for the synthesis of a library of derivatives.

Potential Biological Activities:

-

Enzyme Inhibition: Isoindolinone derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and acetylcholinesterase (AChE).[3][6] The amino group of the target molecule could be functionalized to interact with the active sites of these enzymes.

-

Anticancer Agents: The isoindolinone scaffold is present in several compounds with demonstrated antitumor activity.[1] Further modification of this compound could lead to the development of novel anticancer agents.

-

Central Nervous System (CNS) Activity: Some isoindolinone derivatives have shown potential as anxiolytic and anticonvulsant agents.[1] The lipophilicity and hydrogen bonding capabilities of the target compound make it a candidate for investigation in CNS-related disorders.

The following diagram illustrates the potential for this molecule to serve as a scaffold for generating diverse chemical entities with potential therapeutic applications.

Caption: Drug discovery workflow starting from the title compound.

Conclusion

This compound represents a promising, yet underexplored, molecule within the medicinally important class of isoindolinones. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. While further experimental work is required to fully elucidate its spectroscopic properties and biological activity profile, this guide provides a solid foundation for researchers to begin investigating the potential of this intriguing compound in the development of novel therapeutics.

References

- 1. jocpr.com [jocpr.com]

- 2. jocpr.com [jocpr.com]

- 3. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Isoindol-1-one, 5-amino-2,3-dihydro-2-methyl- [cymitquimica.com]

- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 5-Amino-2-methylisoindolin-1-one

Abstract: This technical guide provides a comprehensive overview of 5-Amino-2-methylisoindolin-1-one (CAS No. 1190380-38-1), a key heterocyclic building block in modern medicinal chemistry. The isoindolinone scaffold is a privileged structure, forming the core of numerous biologically active compounds. This document is intended for researchers, chemists, and drug development professionals, offering in-depth information on the compound's properties, synthesis, analytical characterization, and strategic applications. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducibility and success.

5-Amino-2-methylisoindolin-1-one is a substituted isoindolinone, a bicyclic lactam. The primary amino group at the 5-position serves as a critical functional handle for derivatization, making it an exceptionally valuable intermediate for creating libraries of novel compounds in drug discovery programs.

Table 1: Core Compound Properties

| Property | Value | Source |

| CAS Number | 1190380-38-1 | [1] |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| IUPAC Name | 5-amino-2-methylisoindolin-1-one | |

| Canonical SMILES | CN1C(=O)CC2=C1C=C(C=C2)N | |

| Appearance | (Predicted) Off-white to yellow solid | |

| pKa | (Predicted) 3.38±0.20 | [2] |

| Boiling Point | (Predicted) 391.5±42.0 °C | [2] |

Strategic Importance in Drug Development

The isoindolinone core is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. The strategic value of 5-Amino-2-methylisoindolin-1-one lies in its dual-functionality: the rigid, planar bicyclic system provides a stable scaffold, while the reactive amino group allows for facile chemical modification. This enables the systematic exploration of the chemical space around the core structure, a process known as Structure-Activity Relationship (SAR) studies.

Derivatives of related isoindoline structures have shown promise as inhibitors of enzymes like cyclooxygenase (COX) and as potential anticancer agents targeting DNA topoisomerases.[3][4] The amino group on this specific compound is a nucleophilic site, perfect for reactions such as acylation, alkylation, and sulfonylation, allowing for the attachment of diverse pharmacophores to modulate potency, selectivity, and pharmacokinetic properties.

Synthesis Pathway and Experimental Protocol

The synthesis of N-substituted isoindolinones can be achieved through various modern organic chemistry methods.[5] A robust and scalable approach involves the reductive amination and subsequent intramolecular amidation of a suitably substituted benzoic acid derivative. This method is favored for its high efficiency and good functional group tolerance.

Retrosynthetic Analysis and Workflow

The logical disconnection for 5-Amino-2-methylisoindolin-1-one points to 2-formyl-4-nitrobenzoic acid and methylamine as key starting materials. The nitro group serves as a precursor to the final amine, which is a common and reliable strategy in multi-step synthesis to avoid side reactions involving the more reactive amino group.

Caption: High-level workflow for the synthesis of 5-Amino-2-methylisoindolin-1-one.

Detailed Synthesis Protocol

This protocol describes a two-step synthesis starting from 2-formyl-4-nitrobenzoic acid.

Step 1: Synthesis of 2-Methyl-5-nitroisoindolin-1-one

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-formyl-4-nitrobenzoic acid (10.0 g, 51.2 mmol) and ethanol (100 mL).

-

Amine Addition: Add an aqueous solution of methylamine (40% w/w, 6.0 g, 77.2 mmol) dropwise to the stirred suspension at room temperature.

-

Catalyst Introduction: Introduce a suitable iridium or platinum catalyst for the reductive lactamization.[5] The choice of catalyst is critical for achieving high yield and purity by facilitating both the imine formation/reduction and the subsequent cyclization in one pot.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (1-5 bar) and heat the reaction mixture to 60-80°C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature, filter off the catalyst, and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield 2-methyl-5-nitroisoindolin-1-one.

Step 2: Reduction to 5-Amino-2-methylisoindolin-1-one

-

Reactor Setup: Dissolve the 2-methyl-5-nitroisoindolin-1-one from the previous step (assuming ~8.0 g, 41.6 mmol) in methanol (150 mL) in a hydrogenation vessel.

-

Catalyst Addition: Carefully add Palladium on carbon (10% w/w, ~400 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (3-5 bar) and stir vigorously at room temperature. The reaction is typically exothermic and should be monitored.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the nitro-intermediate.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol.

-

Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude 5-Amino-2-methylisoindolin-1-one. The product can be further purified by column chromatography or recrystallization if necessary.

Analytical Characterization and Quality Control

Ensuring the identity and purity of 5-Amino-2-methylisoindolin-1-one is paramount for its use in research and development. A multi-pronged analytical approach is required for full characterization.

Analytical Workflow

The following workflow ensures a comprehensive quality assessment of the synthesized compound. This process is adapted from standard practices for pharmaceutical reference standards.[6]

Caption: Standard workflow for the analytical validation of the target compound.

Protocol: Purity Determination by HPLC

This method provides a reliable means of quantifying the purity of the final compound.

-

Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm packing).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a sample stock solution by dissolving ~1 mg of 5-Amino-2-methylisoindolin-1-one in 1 mL of 50:50 Acetonitrile/Water.

-

Inject the sample onto the HPLC system.

-

Record the chromatogram and integrate all peaks.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (Area %).

-

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. While a specific Safety Data Sheet (SDS) for CAS 1190380-38-1 should be consulted, general handling guidelines for related amino-aromatic compounds apply.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 5-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS#: 118206-31-8 [m.chemicalbook.com]

- 3. Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isoindolinone synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel isoindolinone derivative, 5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS 1190380-38-1).[1][2][] Isoindolinone scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[4] Robust and unambiguous structural confirmation is the bedrock of any chemical research, particularly in pharmaceutical development where identity and purity are paramount. This document serves as a key reference for researchers, offering a detailed methodology and interpretation of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy for the definitive characterization of this compound. While experimental spectra for this specific molecule are not widely available in public databases, this guide is built upon established spectroscopic principles and data from closely related analogues to provide a robust predictive framework for its analysis.

Introduction: The Imperative of Spectroscopic Verification

The structural elucidation of a synthetic compound is a cornerstone of chemical science. For a molecule like 5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one, which contains a constellation of distinct functional groups—a substituted aromatic ring, a lactam, a benzylic methylene group, an N-methyl group, and a primary aromatic amine—a multi-technique spectroscopic approach is not just recommended, but essential. Each technique provides a unique and complementary piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.

-

Mass Spectrometry (MS) provides the molecular weight and, through fragmentation analysis, offers critical clues about the assembly of the molecular components.

-

Infrared (IR) Spectroscopy serves as a rapid and effective method for identifying the key functional groups present in the molecule.

This guide will deconstruct the predicted spectroscopic signature of the target molecule, explaining the causal relationships between its structure and the resulting spectral data.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of 5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one are systematically labeled as shown in the diagram below. This labeling will be used consistently throughout the guide.

Figure 1: Labeled structure of 5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, we will analyze both ¹H (proton) and ¹³C NMR spectra.

Experimental Protocol: NMR Data Acquisition

The following is a generalized, field-proven protocol for acquiring high-quality NMR data for a novel compound like the topic molecule.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

-

Solvent Selection: DMSO-d₆ is an excellent choice for this molecule. Its polarity effectively dissolves the compound, and its high boiling point ensures sample stability. Crucially, acidic protons from the NH₂ group will exchange slowly in DMSO, allowing them to be observed as distinct, often broad, signals. In contrast, solvents like D₂O would lead to rapid H-D exchange, rendering the NH₂ protons invisible.

-

Spectrometer Frequency: A 400 MHz (for ¹H) spectrometer provides a good balance of resolution and accessibility. Higher fields (e.g., 600 MHz) would offer greater signal dispersion, which is beneficial for complex molecules but not strictly necessary for a structure of this size.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in DMSO-d₆ should exhibit 6 distinct signals.

| Labeled Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H10 (N-CH₃) | ~2.9 - 3.1 | Singlet (s) | 3H | The methyl group is attached to a nitrogen and has no adjacent protons, resulting in a singlet. Its chemical shift is typical for an N-methyl group of a lactam. |

| H2 (C-CH₂) | ~4.2 - 4.4 | Singlet (s) | 2H | These benzylic protons are adjacent to an aromatic ring and a nitrogen atom. With no neighboring protons, they appear as a singlet. |

| H12 (-NH₂) | ~5.0 - 5.5 | Broad Singlet (br s) | 2H | The protons of the primary amine are slightly acidic and exchange with each other and trace water, leading to a broad signal. The shift is characteristic of an aromatic amine. |

| H6 | ~6.6 - 6.7 | Doublet of Doublets (dd) | 1H | This proton is ortho to the activating -NH₂ group and meta to the C=O group. It is coupled to H7 (ortho, J ≈ 8 Hz) and H4 (meta, J ≈ 2 Hz). |

| H4 | ~6.8 - 6.9 | Doublet (d) | 1H | This proton is ortho to the activating -NH₂ group and has one ortho neighbor (H6, J ≈ 2 Hz). Its proximity to the amine shifts it upfield. |

| H7 | ~7.1 - 7.2 | Doublet (d) | 1H | This proton is ortho to the C=O group and is coupled only to H6 (ortho, J ≈ 8 Hz), appearing as a doublet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule.

| Labeled Carbons | Predicted δ (ppm) | Rationale |

| C10 (N-CH₃) | ~28 - 32 | A typical chemical shift for a methyl group attached to a nitrogen atom in a five-membered ring. |

| C2 (-CH₂-) | ~48 - 52 | This benzylic carbon is attached to a nitrogen, placing it in this characteristic region. |

| C4 | ~110 - 114 | Aromatic CH carbon ortho to the strongly electron-donating amino group. Shielded significantly. |

| C6 | ~112 - 116 | Aromatic CH carbon ortho to the amino group. Shielded. |

| C8 | ~125 - 129 | Aromatic quaternary carbon attached to the lactam nitrogen. |

| C7 | ~128 - 132 | Aromatic CH carbon ortho to the carbonyl group. Deshielded relative to C4/C6. |

| C5 | ~140 - 144 | Aromatic quaternary carbon ortho to the carbonyl group. |

| C9 (-C-NH₂) | ~148 - 152 | Aromatic quaternary carbon directly attached to the electron-donating nitrogen, causing significant deshielding. |

| C3 (C=O) | ~168 - 172 | The carbonyl carbon of the lactam (amide) appears in this highly deshielded region. |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining insight into its substructures through fragmentation analysis.

Experimental Protocol: ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the one , as it typically preserves the molecular ion.

Figure 3: General workflow for Electrospray Ionization Mass Spectrometry.

Causality in Experimental Choices:

-

Ionization Mode: Positive ion mode is chosen because the molecule has two basic nitrogen atoms (the amine and the lactam nitrogen) that are easily protonated. Adding formic acid ensures a high abundance of the protonated molecule [M+H]⁺.

-

Analyzer: A Quadrupole Time-of-Flight (QTOF) analyzer is ideal as it provides high-resolution mass accuracy, allowing for the confirmation of the elemental composition.

Predicted Mass Spectrum

The molecular formula is C₉H₁₀N₂O, with a monoisotopic mass of 162.0793 Da.

| m/z Value | Ion Species | Rationale |

| 163.0866 | [M+H]⁺ | The protonated molecular ion. This should be the base peak in the ESI spectrum. Its high-resolution mass confirms the elemental composition. |

| 134.0709 | [M+H - CO]⁺ or [M+H - C₂H₄]⁺ | Loss of carbon monoxide (28 Da) from the lactam carbonyl is a common fragmentation pathway for such structures. |

| 119.0600 | [M+H - C₂H₅N]⁺ | Fragmentation involving the N-methyl and adjacent methylene group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups, which act as "fingerprints" for the molecule.

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire Spectrum: Collect the sample spectrum (e.g., averaging 32 scans) over a range of 4000-400 cm⁻¹.

-

Clean-up: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |

| 3450 - 3300 | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | The presence of a primary amine will give rise to two distinct sharp-to-medium bands in this region. |

| 3100 - 3000 | Aromatic C-H | C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |

| 2980 - 2850 | Aliphatic C-H | C-H Stretch | Stretching vibrations for the sp³ C-H bonds of the N-methyl and methylene groups. |

| 1680 - 1650 | Lactam (Amide) | C=O Stretch | This will be a very strong, sharp absorption band. The five-membered ring introduces strain, shifting the frequency slightly higher than a typical acyclic amide. This is a key diagnostic peak. |

| 1620 - 1580 | Aromatic C=C / Amine N-H | C=C Stretch / N-H Bend (Scissoring) | The aromatic ring stretches and the primary amine N-H bending vibration often overlap in this region, resulting in strong absorptions. |

| 1300 - 1000 | C-N Stretch | C-N Stretch | Bands corresponding to the stretching of the aromatic C-N amine and the aliphatic C-N bonds of the lactam. |

Conclusion

The structural confirmation of 5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one is reliably achieved through a synergistic application of NMR, MS, and IR spectroscopy. This guide provides a detailed predictive framework for the expected spectroscopic data, grounded in the fundamental principles of chemical structure and reactivity. The ¹H and ¹³C NMR spectra will definitively map the carbon-hydrogen skeleton, mass spectrometry will confirm the molecular weight and elemental composition, and IR spectroscopy will verify the presence of the critical amine and lactam functional groups. By following the outlined protocols and using the interpretive guidance provided, researchers and drug development professionals can confidently characterize this and structurally related molecules, ensuring the integrity and validity of their scientific endeavors.

References

- 1. 5-Amino-2,3-dihydro-2-methyl-1H-isoindol-1-one | CAS: 1190380-38-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. 1H-Isoindol-1-one, 5-amino-2,3-dihydro-2-methyl- [cymitquimica.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

The Isoindolinone Scaffold: A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activities and Therapeutic Potential of Isoindolinone Derivatives

Foreword: The Emergence of a Versatile Pharmacophore

The isoindolinone core, a bicyclic aromatic lactam, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure allows it to present substituents in distinct vectors, facilitating interactions with a wide array of biological targets. This guide provides an in-depth exploration of the diverse biological activities of isoindolinone derivatives, moving beyond a mere catalog of effects to offer researchers, scientists, and drug development professionals a practical and scientifically grounded resource. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a curated collection of structure-activity relationship data.

Chapter 1: The Isoindolinone Core - Structural Features and Synthetic Accessibility

The isoindolinone skeleton is a versatile and synthetically accessible pharmacophore.[1] Its rigid structure, combined with the potential for substitution at multiple positions, allows for the fine-tuning of steric and electronic properties to achieve desired biological activities. The lactam moiety provides a key hydrogen bond donor and acceptor, crucial for interactions with protein active sites. The phenyl ring allows for various substitutions that can modulate lipophilicity, electronic distribution, and interactions with hydrophobic pockets of target proteins.

Chapter 2: Anticancer and Immunomodulatory Activity: From Thalidomide to Molecular Glues

The most profound impact of isoindolinone derivatives has been in the field of oncology, particularly with the development of the Immunomodulatory Drugs (IMiDs®) lenalidomide and pomalidomide.[2][3][4] These compounds have revolutionized the treatment of multiple myeloma and other hematological malignancies.[5][6]

Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Complex

The primary mechanism of action for lenalidomide and pomalidomide involves their function as "molecular glues."[7] They bind to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[2][8] This binding event allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates that are not normally targeted by this complex.[2][8]

Key neo-substrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][8] The degradation of IKZF1 and IKZF3 leads to two major downstream effects:

-

Direct Cytotoxicity: The loss of IKZF1 and IKZF3 is cytotoxic to multiple myeloma cells, as these transcription factors are essential for their survival and proliferation.[2][8]

-

Immunomodulation: The degradation of these transcription factors in T-cells leads to increased production of Interleukin-2 (IL-2) and enhanced T-cell and Natural Killer (NK) cell activity, thereby boosting the patient's anti-tumor immune response.[5][6]

Visualizing the Pathway: Lenalidomide's Mechanism of Action

Caption: Mechanism of Lenalidomide in Multiple Myeloma and T-Cells.

Experimental Workflow for Evaluating Anticancer Activity

A robust in vitro evaluation is the cornerstone of assessing the anticancer potential of novel isoindolinone derivatives.

Caption: General workflow for in vitro anticancer evaluation.

Data Presentation: Cytotoxicity of Isoindolinone Derivatives

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound.

| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |

| Lenalidomide | Multiple Myeloma Cell Lines (various) | Proliferation | 0.15 - 7 | [5] |

| Lenalidomide | RPMI8226, U266 | MTT | Varies with time | [9] |

| Pomalidomide | RPMI8226 | MTT | 8 | [8] |

| Pomalidomide | OPM2 | MTT | 10 | [8] |

| Pomalidomide | T-regulatory cells (inhibition of expansion) | Proliferation | ~1 | [6] |

| 2-benzyl-6-substituted-ethoxy-isoindolinone (Compound 11) | HepG2 | Cytotoxicity | 5.89 | [10] |

| Isoindoline-1,3-dione derivative (Compound 7) | A549 | BrdU | 19.41 | [11] |

| N-benzylisoindole-1,3-dione (Compound 3) | A549-Luc | MTT | 114.25 | [1] |

| N-benzylisoindole-1,3-dione (Compound 4) | A549-Luc | MTT | 116.26 | [1] |

| Isoindolinone Sulfamate (Compound 2a) | A549 | WST-1 | 650.25 µg/ml | [2] |

Experimental Protocols

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., RPMI8226, A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Isoindolinone derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570-590 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 1 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoindolinone derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Chapter 3: Anti-inflammatory Activity

Isoindolinone derivatives have also demonstrated significant anti-inflammatory properties, often linked to the inhibition of pro-inflammatory cytokine production and enzymes involved in the inflammatory cascade.[12][13]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of some isoindolinone derivatives are attributed to:

-

Inhibition of TNF-α production: Pomalidomide is a potent inhibitor of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.

-

COX-2 Inhibition: Certain isoindolinone hybrids have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins during inflammation.[14][15]

-

Nitric Oxide (NO) Production Inhibition: Some derivatives can suppress the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: COX-2 Inhibitory Activity

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Isoindoline derivative (PYZ16) | COX-2 | 0.52 | [12] |

| 1,3-dihydro-2H-indolin-2-one derivative (4e) | COX-2 | 2.35 | [15] |

| 1,3-dihydro-2H-indolin-2-one derivative (9h) | COX-2 | 2.422 | [15] |

| 1,3-dihydro-2H-indolin-2-one derivative (9i) | COX-2 | 3.34 | [15] |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | COX-2 | 0.29 | [14] |

Experimental Protocols

Principle: This assay measures the production of nitric oxide (NO) by RAW 264.7 macrophage cells upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 cell line

-

DMEM with 10% FBS

-

24-well plates

-

Lipopolysaccharide (LPS) from E. coli

-

Isoindolinone derivative stock solution (in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader (absorbance at 540 nm)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^5 cells/well in a 24-well plate and incubate for 12 hours.

-

Compound Pre-treatment: Replace the medium with fresh serum-free DMEM. Add various concentrations of the isoindolinone derivative to the wells. Incubate for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

-

Supernatant Collection: Collect 100 µL of the culture supernatant from each well.

-

Griess Reaction: In a 96-well plate, mix 100 µL of the supernatant with 100 µL of the Griess reagent (equal parts of Part A and Part B mixed just before use).

-

Incubation and Reading: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Quantification: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Chapter 4: Neuroprotective Activity

Emerging research indicates that isoindolinone derivatives possess neuroprotective properties, primarily through the activation of antioxidant pathways.[16]

Mechanism of Action: Nrf2-Mediated Antioxidant Response

Several studies have shown that isoindolinone derivatives can protect neuronal cells from oxidative stress-induced damage.[9][14] A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][14] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.

Visualizing the Pathway: Nrf2 Activation

Caption: Nrf2-mediated neuroprotective pathway.

Data Presentation: Neuroprotective Activity

| Compound/Derivative | Cell Line | Model of Neurotoxicity | EC50 | Reference |

| CholesteroNitrone ChN2 | SH-SY5Y | Oxygen-Rotenone | Not specified | [17] |

| QuinolylNitrone QN23 | SH-SY5Y | Oxygen-Rotenone | Not specified | [17] |

| Homo-bis-nitrone (HBN6) | SH-SY5Y | Oligomycin A/Rotenone | 1.24 µM | [18] |

Experimental Protocols

Principle: This assay evaluates the ability of an isoindolinone derivative to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death, commonly induced by agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA). Cell viability is typically assessed using the MTT assay.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium with 10% FBS

-

96-well plates

-

Neurotoxic agent (e.g., H2O2 or 6-OHDA)

-

Isoindolinone derivative stock solution (in DMSO)

-

MTT assay reagents (as described in Protocol 2.4.1)

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the isoindolinone derivative for a specified period (e.g., 1-24 hours).

-

Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H2O2) to the wells and incubate for 24 hours. Include a control group with the neurotoxin alone and an untreated control group.

-

Assessment of Cell Viability: Perform the MTT assay as described in Protocol 2.4.1 to determine the percentage of viable cells in each treatment group.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the isoindolinone derivative by comparing the viability of cells treated with the compound and the neurotoxin to the viability of cells treated with the neurotoxin alone.

Chapter 5: Concluding Remarks and Future Directions

The isoindolinone scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics. The success of lenalidomide and pomalidomide has not only provided life-saving treatments but has also illuminated a novel mechanism of drug action – the targeted degradation of proteins via E3 ligase modulation. The exploration of isoindolinone derivatives in anti-inflammatory and neuroprotective applications is still in its early stages but holds significant promise. Future research will likely focus on:

-

Expanding the scope of protein degraders: Designing novel isoindolinone-based PROTACs (Proteolysis Targeting Chimeras) and molecular glues to target a wider range of disease-causing proteins.

-

Structure-based drug design: Utilizing computational modeling and structural biology to design more potent and selective isoindolinone derivatives.

-

Exploring novel biological activities: Screening isoindolinone libraries against a wider range of biological targets to uncover new therapeutic applications.

The versatility and proven success of the isoindolinone scaffold ensure that it will remain a central focus of drug discovery efforts for the foreseeable future.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one: A Scaffold-Based Approach to Target Identification and Validation

An In-depth Technical Guide

Abstract: This guide provides a comprehensive analysis of the potential therapeutic targets for the compound 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one. Due to the limited public data on this specific molecule, this document employs a scaffold-based drug discovery approach. The core 1(2H)-isoindolinone structure is a well-established pharmacophore present in numerous approved and investigational drugs. The primary focus of this analysis will be on the Poly(ADP-ribose) polymerase (PARP) family of enzymes, the most prominent target class for this chemical scaffold. We will delve into the mechanistic rationale for this hypothesis, provide detailed experimental protocols for target validation, and outline a logical workflow for advancing this compound from a chemical entity to a potential therapeutic lead.

Part 1: Introduction to this compound and the Isoindolinone Scaffold

This compound is a small molecule belonging to the isoindolinone class of heterocyclic compounds. While this specific molecule is not extensively characterized in peer-reviewed literature, its structural backbone is of significant interest in medicinal chemistry. The isoindolinone ring system is considered a "privileged scaffold" because it can bind to multiple, unrelated classes of protein targets with high affinity.

The key to unlocking the therapeutic potential of this specific compound lies in analyzing the established biological activities of its closest structural analogs. The isoindolinone core is famously found in the majority of clinically approved PARP inhibitors. These drugs have revolutionized the treatment of certain cancers, particularly those with mutations in the BRCA1/2 genes, by exploiting the principle of synthetic lethality. Therefore, a logical and data-driven starting point for investigating this compound is to assess its potential as a PARP inhibitor.

Part 2: The Prime Hypothesis: Targeting the PARP Family

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with their most well-understood role being in the DNA Damage Response (DDR).

Mechanism of Action: PARP and DNA Single-Strand Break Repair

PARP1, the most abundant and studied member of the family, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site. This binding activates its enzymatic function, causing it to cleave NAD+ into nicotinamide and ADP-ribose, and subsequently polymerize the ADP-ribose units onto itself and other acceptor proteins (a process called PARylation). This burst of poly(ADP-ribose) chains acts as a scaffold to recruit other critical DNA repair proteins, such as XRCC1, to the damage site, facilitating the repair process.

PARP inhibitors work by binding to the catalytic domain of PARP, competing with NAD+. This not only prevents PARylation but, more importantly, "traps" the PARP enzyme on the DNA at the site of the break. The persistence of this large PARP-DNA complex is highly cytotoxic as it obstructs DNA replication. When a replication fork encounters a trapped PARP, it leads to the collapse of the fork and the creation of a much more severe DNA double-strand break (DSB).

The Principle of Synthetic Lethality

In a healthy cell, these resulting DSBs can be efficiently repaired by the Homologous Recombination (HR) pathway, a high-fidelity repair mechanism for which the BRCA1 and BRCA2 proteins are essential. However, in cancer cells that have loss-of-function mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells are unable to repair the DSBs generated by PARP trapping. The accumulation of unresolved DSBs triggers catastrophic genomic instability and, ultimately, selective cell death.

This concept, where the loss of two genes/pathways (in this case, PARP inhibition and HR deficiency) is lethal to a cell while the loss of either one alone is not, is known as synthetic lethality . It forms the cornerstone of PARP inhibitor therapy.

Caption: PARP inhibition pathway and the principle of synthetic lethality.

Part 3: A Validated Workflow for Target Identification and Characterization

To systematically evaluate if this compound is a bona fide PARP inhibitor, a multi-tiered experimental approach is required. This workflow progresses from direct biochemical assays to cell-based functional assays, culminating in target engagement confirmation within the cellular environment.

Caption: A sequential workflow for validating PARP as a target.

Tier 1: Biochemical PARP Inhibition Assay

Objective: To determine if the compound directly inhibits the enzymatic activity of recombinant PARP1 and/or PARP2 and to quantify its potency (IC50).

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by PARP1 in the presence of nicked DNA. The signal is detected via a streptavidin-HRP conjugate. A decrease in signal indicates inhibition of PARP activity.

Detailed Protocol:

-

Plate Coating: Coat a 96-well high-binding plate with 10 µg/mL histones in PBS overnight at 4°C. Wash 3x with wash buffer (PBS + 0.05% Tween-20).

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in assay buffer (e.g., from 100 µM to 5 nM). Include a known PARP inhibitor (e.g., Olaparib) as a positive control and DMSO as a vehicle control.

-

Reaction Setup: In a separate plate, prepare the reaction mix. For each well, add:

-

Assay Buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1 mg/mL BSA)

-

100 ng/mL activated (nicked) DNA

-

250 µM NAD+

-

150 nM Biotinylated-NAD+

-

Test compound or control

-

-

Enzyme Addition: Initiate the reaction by adding 1 nM of recombinant human PARP1 enzyme.

-

Incubation: Transfer the reaction mix to the histone-coated plate and incubate for 60 minutes at room temperature.

-

Detection:

-

Wash the plate 5x with wash buffer.

-

Add Streptavidin-HRP conjugate (diluted in assay buffer) and incubate for 30 minutes.

-

Wash the plate 5x with wash buffer.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.

-

-

Data Analysis: Plot the percentage of inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic curve to determine the IC50 value.

| Parameter | Expected Outcome for a Potent Inhibitor |

| IC50 Value | Low nanomolar (nM) range |

| Max Inhibition | >95% |

| Hill Slope | ~1.0 |

Tier 2: Cell-Based Synthetic Lethality Assay

Objective: To verify that the compound selectively kills cancer cells with HR deficiency (e.g., BRCA1/2 mutations).

Principle: This assay compares the viability of two isogenic cell lines: one with functional BRCA (HR-proficient) and one with non-functional BRCA (HR-deficient), after treatment with the compound. A potent and selective PARP inhibitor will show a significantly lower GI50 (concentration for 50% growth inhibition) in the HR-deficient line.

Detailed Protocol:

-

Cell Seeding: Seed BRCA1-proficient (e.g., U2OS-DR-GFP) and BRCA1-deficient (e.g., U2OS-DR-GFP-BRCA1-siRNA or a BRCA1-/- line) cells into 96-well plates at an appropriate density (e.g., 2,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a 10-point serial dilution of the test compound (e.g., from 50 µM to 1 nM) for 72-120 hours.

-

Viability Assessment: After the incubation period, measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis:

-

Normalize the data to the DMSO-treated controls for each cell line.

-

Plot the normalized viability against the log concentration of the compound for both cell lines.

-

Calculate the GI50 value for each cell line.

-

Determine the selectivity index: GI50 (BRCA-proficient) / GI50 (BRCA-deficient).

-

| Cell Line | Expected GI50 for a Selective Inhibitor |

| BRCA-Proficient | High µM or no significant effect |

| BRCA-Deficient | Low µM to nM range |

| Selectivity Index | >>10 |

Tier 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the compound directly binds to and stabilizes PARP1 within intact cells.

Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified by Western Blot or other means.

Detailed Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa) to ~80% confluency. Treat the cells with the test compound at a concentration ~10x its cellular GI50 or with DMSO (vehicle control) for 1-2 hours.

-

Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

-

Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Quantification: Collect the supernatant (soluble fraction) and quantify the amount of PARP1 using Western Blot analysis with a specific anti-PARP1 antibody.

-

Data Analysis: Plot the band intensity of soluble PARP1 against the temperature for both the compound-treated and DMSO-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization of PARP1 upon binding.

Part 4: Conclusion and Future Directions

The structural similarity of this compound to known PARP inhibitors provides a strong, mechanistically-driven hypothesis for its potential therapeutic target. The experimental workflow detailed above offers a rigorous and validated path to test this hypothesis.

-

Successful validation in biochemical and cellular assays would classify this compound as a PARP inhibitor lead.

-

Subsequent steps would involve lead optimization to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Furthermore, broader screening against a panel of kinases and other enzymes could be conducted to assess off-target effects or uncover novel activities, given the privileged nature of the isoindolinone scaffold.

This document serves as a foundational guide for initiating a drug discovery program centered on this compound, leveraging established principles of medicinal chemistry and chemical biology to unlock its therapeutic potential.

Methodological & Application

Application Notes and Protocols for 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one

Abstract

These application notes provide a comprehensive guide for the in vitro use of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one, a chemical compound belonging to the isoindolinone class. While this specific molecule is not extensively characterized in peer-reviewed literature as a potent biological agent, its structural similarity to known PARP (Poly (ADP-ribose) polymerase) inhibitors suggests its potential utility in studying DNA damage repair pathways and in cancer research. This document outlines protocols for preliminary characterization, including solubility testing, cytotoxicity assessment, and a primary functional screen using a PARP1 enzymatic assay. The causality behind each experimental step is explained to ensure scientific rigor and reproducibility.

Introduction and Background

The isoindolinone scaffold is a core structural feature in a variety of pharmacologically active compounds, most notably in the development of PARP inhibitors. PARP enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) system. They identify single-strand DNA breaks and, upon activation, synthesize long chains of poly (ADP-ribose) (PAR) onto acceptor proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage.

In the context of cancer therapy, inhibiting PARP is a clinically validated strategy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, leads to the selective killing of cancer cells. Given the structural features of this compound, it is hypothesized to function as a competitive inhibitor of PARP1, binding to the enzyme's nicotinamide-binding pocket and preventing the synthesis of PAR.

These protocols are designed to provide a foundational framework for researchers to test this hypothesis and characterize the in vitro activity of this compound.

Compound Specifications and Handling

| Parameter | Specification | Source |

| IUPAC Name | 5-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one | Chemspace |

| CAS Number | 109041-39-8 | Chemspace |

| Molecular Formula | C₉H₁₀N₂O | Chemspace |

| Molecular Weight | 162.19 g/mol | Chemspace |

| Purity | >95% (Recommended) | N/A |

| Appearance | Off-white to yellow solid | N/A |

Storage and Handling: Store the solid compound at -20°C, protected from light and moisture. For solution preparation, use anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium. Note that high concentrations of DMSO can be toxic to cells; typically, the final DMSO concentration in an assay should not exceed 0.5%.

Experimental Protocols

Protocol 1: Solubility and Stability Assessment

Rationale: Before conducting biological assays, it is crucial to determine the solubility and stability of the compound in the relevant aqueous media. Poor solubility can lead to compound precipitation and inaccurate results.

Materials:

-

This compound

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Nephelometer or a spectrophotometer capable of reading absorbance at high wavelengths (e.g., 600-700 nm)

Procedure:

-

Prepare a 10 mM stock solution of the compound in DMSO.

-

Create a serial dilution of the compound in your chosen aqueous buffer (PBS or cell culture medium) to final concentrations ranging from 1 µM to 100 µM.

-

Incubate the solutions at 37°C for 2 hours.

-

Measure the turbidity of each solution using a nephelometer. Alternatively, measure the absorbance at a high wavelength (e.g., 650 nm) where the compound itself does not absorb light. An increase in signal indicates precipitation.

-

The highest concentration that does not show a significant increase in turbidity is considered the working solubility limit.

Protocol 2: In Vitro Cytotoxicity Assay

Rationale: This protocol determines the concentration range at which the compound affects cell viability. This is essential for distinguishing between targeted anti-proliferative effects and general toxicity. A cell line with a known DNA repair deficiency, such as a BRCA1-mutant cancer cell line (e.g., MDA-MB-436), and a proficient control (e.g., MCF-7) are recommended.

Materials:

-

BRCA1-deficient and proficient cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)

-

Plate reader (luminometer, fluorometer, or spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. The concentration range should span several orders of magnitude (e.g., 0.01 µM to 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using the appropriate plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve. Calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each cell line.

Protocol 3: PARP1 Enzymatic Inhibition Assay

Rationale: This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of PARP1. This is a primary functional screen to validate the hypothesized mechanism of action. Commercially available PARP1 assay kits provide a streamlined method for this assessment.

Materials:

-

PARP1 Enzymatic Assay Kit (e.g., from BPS Bioscience or similar) which typically includes:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plate

-

Activated DNA

-

NAD⁺ (the substrate for PARP1)

-

Biotinylated PAR

-

Streptavidin-HRP

-

HRP substrate

-

-

A known PARP inhibitor as a positive control (e.g., Olaparib)

-

Plate reader for chemiluminescence or colorimetric detection

Procedure:

-

Reagent Preparation: Prepare all kit reagents according to the manufacturer's protocol.

-

Compound Addition: Add 5 µL of a serial dilution of this compound to the wells of the histone-coated plate. Include a positive control (Olaparib) and a no-inhibitor control.

-

Enzyme Reaction: Add the PARP1 enzyme, activated DNA, and NAD⁺ to initiate the reaction.

-

Incubation: Incubate the plate for the recommended time (e.g., 1 hour at room temperature) to allow for PAR synthesis.

-

Detection: Wash the plate and add the biotinylated PAR, followed by Streptavidin-HRP and the HRP substrate.

-

Signal Measurement: Read the chemiluminescent or colorimetric signal on a plate reader. The signal is proportional to the amount of PAR synthesized and thus to PARP1 activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot a dose-response curve and determine the IC₅₀ value.

Visualization of Workflows and Pathways

Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of PARP1 inhibition by this compound.

Experimental Workflow

Caption: Sequential workflow for the in vitro characterization of the compound.

Application Notes and Protocols: 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Fluorophore

In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1][2] The isoindolinone scaffold has emerged as a promising framework for the development of novel fluorophores due to its inherent photophysical properties and synthetic accessibility. This document provides a detailed guide to the application of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one , a member of this versatile class of compounds, as a fluorescent probe.